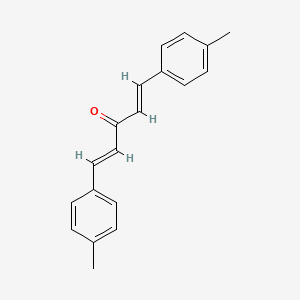

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

描述

Overview of α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated carbonyl compounds are a class of organic molecules characterized by a carbonyl group (C=O) conjugated with a carbon-carbon double bond (C=C). wikipedia.orgfiveable.me This structural arrangement, with the general formula (O=CR)−Cα=Cβ−R, creates a delocalized π-electron system across the O=C–C=C framework. wikipedia.orgacs.org This conjugation has profound effects on the compound's stability and reactivity. fiveable.me

Key characteristics of these compounds include:

Electrophilicity: The electron-withdrawing nature of the carbonyl group makes both the carbonyl carbon and the β-carbon electrophilic, or susceptible to attack by electron-rich species (nucleophiles). tutorsglobe.comlibretexts.org This dual reactivity allows for two main types of nucleophilic addition: 1,2-addition at the carbonyl carbon and 1,4-addition (or conjugate addition) at the β-carbon. libretexts.org

Reactivity: While the C=C double bond is generally less reactive towards electrophiles than in simple alkenes, it is activated for nucleophilic attack. uobabylon.edu.iq The specific reaction pathway often depends on the nature of the nucleophile and the reaction conditions. libretexts.org

Synthesis: A common and historically significant method for synthesizing α,β-unsaturated ketones is the Claisen-Schmidt condensation, a type of aldol (B89426) condensation. jchemrev.comnih.gov This reaction involves the base-catalyzed condensation of an aldehyde or ketone with another carbonyl compound. nih.gov

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-known subclass of α,β-unsaturated ketones, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. jchemrev.comnih.gov They are abundant in nature and serve as important intermediates in the biosynthesis of flavonoids. acs.orgnih.gov

The Significance of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one within the Dienone Class

This compound is a symmetrical dienone, a type of α,β-unsaturated ketone with an extended conjugated system. Its structure features a central ketone flanked by two carbon-carbon double bonds, which are in turn connected to p-tolyl (para-methylphenyl) groups. This compound belongs to the larger family of diarylpentanoids. nih.gov

The systematic IUPAC name, (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one, precisely describes its structure. The "(1E,4E)" designation indicates that the substituents around both double bonds are in the trans configuration. It is synthesized through the Claisen-Schmidt condensation of p-tolualdehyde and acetone (B3395972), typically in the presence of a base like sodium hydroxide (B78521). nih.gov

Diarylpentanoids, also referred to as monocarbonyl curcuminoids, have gained significance as they are structural analogs of curcumin (B1669340). Curcumin has well-documented biological activities but suffers from poor stability and bioavailability. nih.gov Diarylpentanoids like this compound were developed to overcome these limitations by modifying the linker between the two aryl groups, potentially enhancing their therapeutic promise. nih.govmdpi.com The planar geometry of the dienone system, combined with the aromatic rings, facilitates π-π stacking interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈O cymitquimica.comchemscene.com |

| Molecular Weight | 262.35 g/mol chemscene.com |

| Appearance | Yellow solid hoffmanchemicals.com |

| Melting Point | 158-179 °C hoffmanchemicals.com |

| CAS Number | 621-98-7 chemscene.com |

| Synonyms | (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one, Bis(4-methylstyryl) ketone cymitquimica.com |

This table is interactive. You can sort and filter the data.

Research Landscape and Emerging Areas for the Compound

The research surrounding this compound and related diarylpentanoids is dynamic and expanding into several scientific domains.

Materials Science: A significant area of investigation has been the compound's nonlinear optical (NLO) properties. Research has shown that it crystallizes in a non-centrosymmetric space group, which is a prerequisite for second-order NLO activity. nih.gov This has sparked interest in its potential use in photonic and optoelectronic devices. nih.gov

Medicinal Chemistry: As analogs of curcumin, diarylpentanoids are being extensively studied for a wide range of biological activities. mdpi.com While research on this specific molecule is part of a broader exploration, related diarylpentanoids have demonstrated significant potential as anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and anti-parasitic agents. nih.govnih.gov For instance, other diarylpentanoids have shown the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit inflammatory pathways. nih.govfrontiersin.org The improved stability of the diarylpentanoid scaffold compared to curcumin makes these compounds attractive candidates for further drug development. nih.gov

Antimalarial Research: Recent studies have highlighted the potential of diarylpentanoids as antimalarial agents. nih.gov Some analogs have exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria, with low toxicity in preliminary studies. nih.gov This opens a promising avenue for the development of new therapeutics to combat this global health issue.

The ongoing research into this compound and its structural relatives underscores their versatility. The core structure serves as a valuable template for designing novel compounds with tailored properties for applications in both materials science and pharmacotherapy.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₉H₁₈O |

| Acetone | C₃H₆O |

| Benzaldehyde | C₇H₆O |

| Chalcone (B49325) | C₁₅H₁₂O |

| Curcumin | C₂₁H₂₀O₆ |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-14H,1-2H3/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAAWNJDOIZWQD-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-98-7 | |

| Record name | 621-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BIS-(4-METHYLSTYRYL) KETONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanism Elucidation for 1e,4e 1,5 Di P Tolylpenta 1,4 Dien 3 One

Claisen-Schmidt Condensation as a Primary Synthetic Route

The most common and direct method for synthesizing (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one is the Claisen-Schmidt condensation. nih.govmdpi.com This reaction, a type of crossed aldol (B89426) condensation, involves the reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen, thereby preventing self-condensation. wikipedia.orgbrainly.com In the synthesis of the target compound, this involves the reaction of two equivalents of p-tolualdehyde with one equivalent of acetone (B3395972). nih.gov

The Claisen-Schmidt condensation is typically carried out under basic conditions. magritek.com Various bases can be employed as catalysts, with sodium hydroxide (B78521) (NaOH) being a common and effective choice. nih.govnih.gov The reaction mechanism for this base-catalyzed process begins with the deprotonation of an α-hydrogen from acetone by a hydroxide ion, forming a resonance-stabilized enolate. pearson.comlibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-tolualdehyde. brainly.com The resulting alkoxide intermediate is subsequently protonated, often by a water molecule, to form a β-hydroxy ketone. libretexts.org This aldol addition product then undergoes dehydration via an E1cB elimination mechanism to form the conjugated enone. libretexts.orgmagritek.com

The reaction conditions, including the choice of catalyst and solvent, can be optimized to maximize the yield and purity of the desired bis-adduct, this compound, over the mono-adduct, (E)-4-(p-tolyl)but-3-en-2-one. nih.gov Control over the stoichiometry of the reactants is crucial; using an excess of the aldehyde favors the formation of the bis-substituted product. nih.gov For instance, using a 2:1 molar ratio of p-tolualdehyde to acetone is standard practice. nih.gov

Table 1: Optimization of Base-Catalyzed Claisen-Schmidt Condensation

| Catalyst | Molar Ratio (p-tolualdehyde:acetone) | Solvent | Temperature | Yield of this compound | Reference |

| NaOH | 2:1 | Water/Ethanol | Room Temperature | High | nih.gov |

| Solid NaOH | 2:1 | Solvent-free | Room Temperature | 98% (for analogous reactions) | nih.govmdpi.com |

| KOH | 2:1 | Water/Ethanol | Room Temperature | High | magritek.com |

The mechanism of the base-catalyzed Claisen-Schmidt condensation proceeds through several key steps: libretexts.org

Enolate Formation: A hydroxide ion removes an acidic α-proton from acetone to form a nucleophilic enolate ion. This is a reversible and fast equilibrium. libretexts.org

Nucleophilic Attack: The enolate attacks the carbonyl carbon of p-tolualdehyde, forming a tetrahedral alkoxide intermediate. pearson.com

Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water) to give the β-hydroxy ketone (aldol addition product). libretexts.org

Dehydration: Under the basic reaction conditions, a second α-proton is removed, forming an enolate. This is followed by the elimination of a hydroxide ion to form the α,β-unsaturated ketone (mono-adduct). libretexts.org

Second Condensation: The mono-adduct, which still possesses acidic α-protons, can then undergo a second condensation with another molecule of p-tolualdehyde through the same sequence of steps to yield the final this compound. youtube.com

The dehydration step is typically the driving force for the reaction, as it leads to a highly conjugated and stable final product. libretexts.org The formation of this extended π-system is thermodynamically favorable.

Alternative Synthetic Approaches and Chemo-selectivity Considerations

While the Claisen-Schmidt condensation is the most direct route, other synthetic strategies can be envisioned, particularly for creating unsymmetrical diarylpentanoids. rsc.orgdntb.gov.ua For instance, a stepwise approach could be employed where the mono-adduct, (E)-4-(p-tolyl)but-3-en-2-one, is first synthesized and isolated, and then reacted with a different aldehyde. magritek.com

A significant challenge in these syntheses is chemo-selectivity , which is the preferential reaction of a reagent with one of two or more different functional groups. nih.govnih.gov In the context of the Claisen-Schmidt condensation, chemo-selectivity dictates the outcome when multiple reactive sites are present. For example, in the reaction between acetone and p-tolualdehyde, acetone is the intended nucleophile (after enolization) and p-tolualdehyde is the electrophile. Since p-tolualdehyde has no α-hydrogens, it cannot enolize and undergo self-condensation, which simplifies the product mixture. brainly.com However, acetone can potentially react with itself. By carefully controlling the reaction conditions, such as the slow addition of acetone to a mixture of the aldehyde and base, self-condensation of acetone can be minimized.

For more complex diarylpentanoids, alternative methods like the condensation of 4-aryl-2-butanones with benzaldehydes have been explored. nih.gov This "4+1" strategy can be advantageous but may not be feasible under classical Claisen-Schmidt conditions due to the risk of self-condensation and Cannizzaro reactions under strongly basic conditions. nih.gov

Green Chemistry Principles and Sustainable Synthesis of the Compound

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. In the synthesis of this compound and related compounds, several green approaches have been developed.

One of the most effective green strategies is the use of solvent-free reaction conditions . nih.gov Performing the Claisen-Schmidt condensation by grinding the solid reactants (p-tolualdehyde and a solid base like NaOH) with acetone in a mortar and pestle can lead to excellent yields (up to 98% for analogous compounds) in a very short reaction time, often just a few minutes. nih.govmdpi.com This method minimizes the use of volatile and often hazardous organic solvents, reduces waste, and simplifies the work-up procedure.

The use of solid catalysts and solvent-free conditions aligns with several key principles of green chemistry, including:

Waste Prevention: By avoiding solvents, the amount of waste generated is significantly reduced.

Atom Economy: Condensation reactions are inherently atom-economical as the major by-product is a small molecule like water.

Safer Solvents and Auxiliaries: The elimination of organic solvents enhances the safety of the procedure.

Energy Efficiency: Reactions that proceed rapidly at room temperature without the need for heating or cooling are more energy-efficient. researchgate.net

Table 2: Comparison of Synthetic Methodologies

| Methodology | Catalyst | Solvent | Key Advantages | Key Disadvantages | Reference |

| Conventional Claisen-Schmidt | NaOH/KOH | Ethanol/Water | Well-established, high yields | Use of organic solvents, longer reaction times | nih.govmagritek.com |

| Solvent-Free Grinding | Solid NaOH | None | Rapid, high yields, minimal waste, simple work-up | May not be suitable for all substrates | nih.govmdpi.com |

| "4+1" Strategy | Pyrrolidine/AcOH | Et₂O | Allows for unsymmetrical products | Not suitable for classical basic conditions | nih.gov |

Advanced Spectroscopic and Crystallographic Investigations of 1e,4e 1,5 Di P Tolylpenta 1,4 Dien 3 One

Vibrational Spectroscopy for Structural Confirmation and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the skeletal framework of a molecule. mdpi.comnih.govnih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is particularly sensitive to polar bonds, making it ideal for identifying key functional groups within (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one. The analysis of its parent analogue, (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, provides a strong basis for spectral assignments. researchgate.net

The most prominent absorption band in the FTIR spectrum is attributed to the C=O stretching vibration of the α,β-unsaturated ketone. Due to conjugation with the two vinyl groups, this band is expected to appear at a lower wavenumber than that of a simple aliphatic ketone (typically 1715 cm⁻¹). For this compound, the strong C=O stretch is anticipated in the region of 1620-1650 cm⁻¹. Another key feature is the stretching vibration of the C=C double bonds of the pentadienone backbone, which is expected to appear as a strong band around 1570-1610 cm⁻¹.

The spectrum will also display multiple bands corresponding to the p-substituted tolyl rings. The aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic and vinylic protons are found above 3000 cm⁻¹, while the C-H stretching of the methyl groups occurs just below 3000 cm⁻¹. The out-of-plane C-H bending vibrations are particularly diagnostic. A strong band in the 810-840 cm⁻¹ region would be indicative of the para-substitution on the phenyl rings.

Table 1: Predicted FTIR Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3050 - 3000 | Medium | Aromatic and Vinylic C-H Stretching |

| 2950 - 2850 | Medium-Weak | Methyl C-H Stretching |

| 1650 - 1620 | Strong | C=O Stretching (α,β-unsaturated ketone) |

| 1610 - 1570 | Strong | Vinylic C=C Stretching |

| 1600 - 1450 | Medium-Weak | Aromatic C=C Stretching |

| 990 - 960 | Strong | Trans-Vinylic C-H Out-of-Plane Bending |

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar, symmetric bonds. In the case of this compound, the FT-Raman spectrum is expected to be dominated by bands arising from the carbon skeleton.

The symmetric C=C stretching vibration of the conjugated backbone, which may be a weaker band in the FTIR spectrum, will give rise to a very strong signal in the FT-Raman spectrum, expected around 1590-1610 cm⁻¹. Conversely, the polar C=O group will produce a significantly weaker band than in the FTIR spectrum. The symmetric "breathing" modes of the p-tolyl rings are also expected to be prominent in the Raman spectrum. This complementary nature is invaluable for a complete vibrational analysis. researchgate.net

Table 2: Predicted FT-Raman Shifts and Assignments for this compound

| Raman Shift Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3050 - 3000 | Medium | Aromatic and Vinylic C-H Stretching |

| 1610 - 1590 | Very Strong | Symmetric Vinylic C=C Stretching |

| 1650 - 1620 | Weak | C=O Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a complete picture of the molecular connectivity and stereochemistry can be established.

The ¹H NMR spectrum of this compound is expected to be highly informative. Due to the molecule's C₂ symmetry, the spectrum will be simpler than a non-symmetrical analogue.

The methyl protons (-CH₃) on the tolyl groups are chemically equivalent and should appear as a sharp singlet, integrating to 6 protons, in the upfield region around δ 2.4 ppm. The aromatic protons of the two equivalent p-tolyl groups will appear as a characteristic AA'BB' system. This is often simplified to two doublets, each integrating to 4 protons. The protons ortho to the vinyl group are expected around δ 7.4-7.6 ppm, while the protons meta to the vinyl group (and ortho to the methyl group) should appear slightly upfield around δ 7.2-7.3 ppm.

The four vinylic protons are also chemically equivalent in pairs. The protons on the carbons adjacent to the carbonyl group (H-2 and H-4) and the protons on the carbons adjacent to the tolyl rings (H-1 and H-5) will give distinct signals. These protons form an AX spin system and will appear as two doublets, each integrating to 2 protons. The crucial diagnostic feature is the coupling constant (J) between these adjacent vinylic protons. For a trans (E) configuration, the coupling constant is typically large, in the range of 15-16 Hz, which definitively confirms the (1E, 4E) stereochemistry. The doublet for the protons at C1 and C5 is expected around δ 7.6-7.8 ppm, while the doublet for the protons at C2 and C4 should appear further upfield, around δ 6.8-7.0 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

|---|---|---|---|---|

| -CH₃ | ~ 2.4 | Singlet | 6H | - |

| Ar-H (meta to vinyl) | ~ 7.25 | Doublet | 4H | ~ 8 Hz |

| Ar-H (ortho to vinyl) | ~ 7.50 | Doublet | 4H | ~ 8 Hz |

| =CH-CO (H-2, H-4) | ~ 6.90 | Doublet | 2H | ~ 15-16 Hz |

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. Given the symmetry of this compound, a total of 7 distinct carbon signals are expected.

The carbonyl carbon (C-3) will be the most downfield signal, typically appearing in the δ 187-190 ppm range. The vinylic carbons are expected next; C-1 and C-5 (adjacent to the aromatic rings) are predicted around δ 140-144 ppm, while C-2 and C-4 (adjacent to the carbonyl) should be further upfield around δ 126-130 ppm. The four aromatic carbons will also give distinct signals. The quaternary carbon attached to the vinyl group will be around δ 132-135 ppm, the carbon bearing the methyl group around δ 140-142 ppm, and the two proton-attached aromatic carbons between δ 128-130 ppm. The methyl carbon will be the most upfield signal, appearing around δ 21-22 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| -CH₃ | ~ 21.5 |

| =C H-CO (C-2, C-4) | ~ 128.0 |

| Ar-C H | ~ 129.5 |

| Ar-C H | ~ 130.0 |

| Ar-C (ipso, attached to vinyl) | ~ 133.0 |

| Ar-C (ipso, attached to methyl) | ~ 141.0 |

| =C H-Ar (C-1, C-5) | ~ 142.0 |

While one-dimensional NMR spectra provide fundamental information, two-dimensional (2D) NMR experiments are used to establish definitive correlations and resolve complex spectral regions.

COSY (Correlation Spectroscopy) would be instrumental in confirming the proton-proton coupling relationships. The spectrum would show a clear cross-peak between the two vinylic doublets, confirming the direct coupling between the H-1/H-5 and H-2/H-4 protons. It would also show a cross-peak between the two aromatic doublets, confirming their ortho-relationship on the tolyl rings.

J-Resolved Spectroscopy is a powerful technique for precisely measuring coupling constants. It separates chemical shift information onto one axis and coupling constant information onto the other. This experiment would be particularly useful for extracting the large J-value of the vinylic protons from the multiplet, providing unequivocal evidence for the (E,E) configuration of the double bonds.

Single Crystal X-ray Diffraction Analysis of this compound

The crystallographic study of the title compound, C₁₉H₁₈O, reveals its three-dimensional structure and packing arrangement in the solid state.

Determination of Crystal System and Space Group

This compound crystallizes in the monoclinic system. nih.govresearchgate.net The specific space group was determined to be C2, which is a non-centrosymmetric space group, an interesting feature given that the molecule itself does not possess a chiral center. nih.govresearchgate.net The detailed crystallographic data are summarized in the table below.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a | 19.937 (2) Å |

| b | 5.8637 (5) Å |

| c | 14.9207 (14) Å |

| β | 121.001 (3)° |

| Volume (V) | 1495.1 (2) ų |

| Z | 4 |

| Temperature (T) | 296 (2) K |

| Data sourced from Arshad, M. N., et al. (2008). nih.govresearchgate.net |

Analysis of Intermolecular Interactions: Intramolecular Hydrogen Bonding

The structural stability of this compound is enhanced by the presence of two intramolecular hydrogen bonds. nih.govresearchgate.net These interactions contribute to the molecule's specific conformation in the crystal lattice.

Analysis of Intermolecular Interactions: Pi-Pi Stacking and C-H...Pi Interactions

The crystal structure is further stabilized by a network of non-covalent interactions. Analysis reveals the presence of three C—H⋯π interactions and four significant π–π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net In chemistry, pi-stacking refers to the noncovalent interactions between the pi bonds of aromatic rings. encyclopedia.pub These interactions are crucial in understanding the packing of aromatic molecules in crystals. encyclopedia.pub The perpendicular distances between the centroids of the rings involved in the π–π interactions are detailed in the table below.

| Interaction Type | Interacting Rings | Perpendicular Distance (Å) |

| π–π Interaction | CgA···CgA | 1.996 |

| π–π Interaction | CgB···CgA | 2.061 |

| π–π Interaction | CgA···CgB | 2.181 |

| π–π Interaction | CgB···CgB | 2.189 |

| CgA and CgB represent the centroids of the two p-tolyl aromatic rings. Data sourced from Arshad, M. N., et al. (2008). nih.govresearchgate.net |

Conformational Analysis in the Solid State

In the solid state, this compound adopts a non-planar conformation. nih.gov The defining feature of its conformation is the dihedral angle between the two p-tolyl aromatic rings, which is 20.43 (13)°. nih.govresearchgate.net The molecule's backbone consists of a central pentadienone structure with the "E" configuration at both double bonds, indicating a trans geometry. The bond lengths and angles within this central framework provide a quantitative description of the molecular geometry.

| Bond/Angle | Value |

| C=O Bond Length | 1.211 (4) Å |

| C1—C2 Bond Length | 1.480 (3) Å |

| C2=C3 Bond Length | 1.329 (3) Å |

| C3—C4 Bond Length | 1.465 (3) Å |

| Backbone C-Atom Bond Angles | 116.0 (2)° - 127.8 (2)° |

| Data sourced from Arshad, M. N., et al. (2008). nih.gov |

Computational and Theoretical Chemistry Studies of 1e,4e 1,5 Di P Tolylpenta 1,4 Dien 3 One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict molecular geometries, electronic properties, and reactivity parameters. For (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, DFT calculations offer a detailed understanding of its intrinsic characteristics.

Optimization of Molecular Geometries and Conformational Energy Landscape

The geometry of this compound has been characterized using single-crystal X-ray diffraction, providing precise experimental data on its solid-state conformation. nih.govresearchgate.net The molecule crystallizes in a monoclinic system with a non-centrosymmetric space group, C2. nih.govresearchgate.net DFT calculations are used to optimize the molecular geometry, and the results are often compared with experimental X-ray data to validate the computational method.

The central pentadienone backbone of the molecule is not perfectly planar. nih.govresearchgate.net The structure is characterized by a dihedral angle between the two p-tolyl aromatic rings of approximately 20.27° to 20.43°. nih.govresearchgate.net This twist is a balance between the stabilizing effect of π-conjugation across the molecule and the steric hindrance between the rings. The molecule possesses four rotatable bonds, which contribute to its conformational flexibility.

Key geometric parameters from crystallographic data, which serve as a benchmark for DFT optimization, are presented below. The bond lengths indicate an extended conjugated system, with values intermediate between typical single and double bonds. nih.gov The bond angles around the sp² hybridized carbons of the backbone are close to the ideal 120°, with some deviation due to steric and electronic effects. nih.gov

Table 1: Selected Experimental Bond Lengths and Angles for this compound

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length (Å) | O1=C1 | 1.211 (4) |

| C1—C2 | 1.480 (3) | |

| C2=C3 | 1.329 (3) | |

| C3—C4 | 1.465 (3) | |

| Bond Angle (°) | O1=C1—C2 | 120.9 (2) |

| C1—C2=C3 | 127.8 (2) | |

| C2=C3—C4 | 116.0 (2) |

Data sourced from Arshad et al. (2008). nih.gov

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and reactivity. nih.gov

For conjugated systems like this compound, the HOMO is typically a π-orbital with electron-donating character, distributed across the conjugated backbone and the aromatic rings. The LUMO is usually a π* anti-bonding orbital, acting as an electron acceptor, primarily located on the dienone fragment.

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high polarizability and greater chemical reactivity. researchgate.netnih.gov DFT calculations are used to compute the energies of these orbitals and visualize their spatial distribution. Compounds with small energy gaps are often considered reactive. researchgate.net The presence of the extended π-conjugated system in this compound is expected to result in a relatively small HOMO-LUMO gap, contributing to its potential as a reactive species in chemical transformations. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface.

For this compound, the MEP map would show the most negative potential (typically colored red or yellow) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region is therefore susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms of the aromatic rings and the vinyl groups, indicating sites prone to nucleophilic attack. The MEP analysis provides a visual representation of the molecule's reactivity landscape, complementing the insights gained from frontier orbital analysis. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization Energies and Bond Strengths

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy (E(2)). This analysis is particularly useful for understanding hyperconjugation and resonance effects in conjugated systems.

In this compound, NBO analysis would reveal significant π → π* interactions along the pentadienone backbone and between the backbone and the p-tolyl rings. These interactions correspond to the delocalization of π-electrons across the molecule, which is responsible for its electronic properties and structural stability. The calculated stabilization energies (E(2)) provide a quantitative measure of this delocalization, confirming the presence of an extended conjugated system. NBO can also be used to calculate bond orders, offering insight into the strength and nature of the chemical bonds. mdpi.com

Mulliken Population Analysis for Charge Distribution and Transfer

For this compound, Mulliken charge calculations would quantify the charge distribution predicted by MEP analysis. The carbonyl oxygen atom is expected to have a significant negative partial charge, while the carbonyl carbon atom would carry a positive partial charge, making it an electrophilic center. The analysis also distributes charges among the other carbon and hydrogen atoms, providing a complete picture of the molecule's electrostatic landscape. It is important to note that while widely used, Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. wikipedia.org

Molecular Dynamics (MD) Simulations for Solution-Phase Conformations and Dynamics

While DFT calculations provide valuable information about the static properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in solution. mdpi.com

MD simulations for this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or ethanol) and calculating the forces between all atoms to simulate their motion over time. mdpi.com Such simulations can reveal:

Conformational Dynamics: How the molecule flexes and rotates around its single bonds in solution. This is particularly relevant for understanding the conformational landscape and the transitions between different conformers. mdpi.com

Solvent Effects: How the solvent interacts with the solute molecule, forming hydrogen bonds or other non-covalent interactions, and how this affects the molecule's conformation and stability.

Dynamical Properties: Information about the time-dependent behavior of the molecule, which can be related to experimental observables.

For a flexible molecule like this compound, MD simulations are essential for understanding its behavior in the solution phase, which is critical for applications where the molecule is not in a solid, crystalline state. mdpi.com

Quantum Chemical Investigations of Supramolecular Interactions and Complex Formation

Quantum chemical studies, complemented by experimental data from X-ray crystallography, have provided significant insights into the supramolecular chemistry of this compound. These investigations focus on the non-covalent interactions that govern the molecule's self-assembly and crystal packing. The key interactions identified are intramolecular hydrogen bonds, C-H···π interactions, and π-π stacking, which collectively stabilize the three-dimensional structure.

The crystal structure of this compound reveals a non-centrosymmetric space group, C2, despite the absence of a chiral center in the molecule. nih.govresearchgate.net The molecule's backbone, consisting of the pentadienone chain, is not perfectly planar, exhibiting slight twists. The dihedral angle between the two p-tolyl aromatic rings is a critical parameter, determined to be 20.43(13)°. nih.govresearchgate.net This deviation from planarity is a result of the steric hindrance and electronic interactions within the molecule.

Intramolecular and Intermolecular Interactions

The stability of the crystal lattice is attributed to a network of weak interactions. The structure is stabilized by two intramolecular hydrogen bonds. nih.govresearchgate.net Furthermore, a series of intermolecular interactions, including three C-H···π interactions and four π-π stacking interactions between the aromatic rings, create a robust three-dimensional architecture. nih.govresearchgate.net These types of non-covalent interactions are crucial in understanding the formation of supramolecular assemblies. bath.ac.uk

Computational methods like Density Functional Theory (DFT) are instrumental in analyzing such non-covalent interactions. rsc.orgmdpi.comresearchgate.net These theoretical approaches can be used to calculate interaction energies, explore potential energy surfaces, and elucidate the nature of the bonding in molecular complexes. For instance, the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the bond critical points associated with these weak interactions. mdpi.com

The geometric parameters of these interactions in the crystal structure of this compound have been determined with precision. The perpendicular distances between the centroids of the aromatic rings involved in the π-π interactions are 1.996 Å, 2.061 Å, 2.181 Å, and 2.189 Å. nih.govresearchgate.net

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₈O | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | C2 | nih.govresearchgate.net |

| Dihedral Angle between Aromatic Rings | 20.43(13)° | nih.govresearchgate.net |

Table 2: Intermolecular Interaction Distances

| Interaction Type | Distance (Å) | Reference |

|---|---|---|

| π-π Stacking (Perpendicular distance between centroids) | 1.996 | nih.govresearchgate.net |

| 2.061 | nih.govresearchgate.net | |

| 2.181 | nih.govresearchgate.net | |

| 2.189 | nih.govresearchgate.net |

The study of such supramolecular motifs is not only fundamental to understanding the solid-state properties of the compound but also provides a basis for designing new materials with specific packing arrangements and, consequently, desired optical or electronic properties.

Nonlinear Optical Nlo Properties and Photophysical Characterization

Second Harmonic Generation (SHG) Efficiency and Mechanisms

Second Harmonic Generation (SHG) is a nonlinear optical process where photons interacting with a nonlinear material are effectively "combined" to form new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. A crucial requirement for a material to exhibit SHG is a non-centrosymmetric crystal structure.

The title compound, (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, crystallizes in the monoclinic, non-centrosymmetric space group C2. nih.govresearchgate.net This structural feature eliminates the inversion symmetry that would otherwise cancel out second-order nonlinear effects, making the compound a candidate for SHG activity. nih.govresearchgate.net While the non-centrosymmetric nature is a strong indicator, the specific SHG efficiency for this compound is not detailed in the reviewed literature.

For related chalcone (B49325) derivatives, the mechanisms governing SHG efficiency are well-documented. A large SHG response is often attributed to the unidirectional alignment of molecular dipoles within the crystal lattice, which establishes a net polarization. elsevierpure.comresearchgate.net Intermolecular interactions, such as hydrogen bonding, can play a critical role in stabilizing this non-centrosymmetric crystal packing, further contributing to the SHG effect. elsevierpure.comresearchgate.net The dependence of SHG intensity on the polarization of the incident laser is also strongly correlated with the crystal packing and symmetry. rsc.org In some organic crystals, this can lead to high laser damage thresholds, a promising feature for frequency doubling applications. elsevierpure.comresearchgate.net

Evaluation of Molecular Hyperpolarizability (β) through Theoretical and Experimental Approaches

The first molecular hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order nonlinear optical phenomena. Both theoretical calculations and experimental techniques are employed to determine this value. For chalcones, theoretical methods like Density Functional Theory (DFT) and time-dependent Hartree-Fock (TDHF) are commonly used to compute static and dynamic hyperpolarizabilities. acrhem.org

For this compound, a theoretical total hyperpolarizability (βTot) has been calculated to be 12.64 × 10⁻³⁰ esu. This value is reportedly 40% higher than experimental values observed for simpler analogues, a difference attributed to the influence of environmental polarization effects within the crystal lattice.

Investigations into other chalcone derivatives provide context for these values. For example, theoretical studies on a D-π-A chalcone, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (MNC), found its computed first hyperpolarizability to be 55 times greater than that of urea, a standard reference material in NLO studies. acrhem.org Such studies confirm that chalcones can possess large second-order nonlinear responses. acrhem.org

Table 1: Theoretical First Hyperpolarizability (β) of this compound and a Reference Chalcone

| Compound | First Hyperpolarizability (β) | Method | Reference |

|---|---|---|---|

| This compound | β_Tot = 12.64 × 10⁻³⁰ esu | Theoretical | |

| 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (MNC) | 55 x β of urea | Theoretical (TDHF) | acrhem.org |

Impact of Molecular Structure and Substituent Effects on NLO Response

The NLO response of chalcone derivatives is highly tunable by modifying their molecular structure, particularly through the use of different substituent groups on the aryl rings. bohrium.com The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role.

In this compound, the para-methyl groups on the phenyl rings act as weak electron-donating groups. Their impact on the NLO response is considered modest when compared to stronger functional groups. For instance, derivatives featuring stronger electron-withdrawing groups, such as bromophenyl or cyano substituents, exhibit higher total hyperpolarizability (βTot) values. This enhancement is due to the creation of a more effective push-pull system across the conjugated π-electron bridge, which facilitates intramolecular charge transfer (ICT), a key mechanism for NLO activity. nih.govresearchgate.netresearchgate.net Similarly, strong electron-donating groups like ethoxy also lead to more pronounced effects compared to the methyl group. The arrangement of these donor and acceptor groups is also critical; studies on other chalcones show that the strategic placement of donors and acceptors can significantly enhance the third-order nonlinear susceptibility (χ(3)). bohrium.com

Table 2: Effect of Substituents on the NLO Properties of Diarylpentanone Derivatives

| Substituent at para-position | Electronic Nature | Relative Impact on NLO Response (e.g., β_Tot) | Reference |

|---|---|---|---|

| -CH₃ (Methyl) | Weakly Electron-Donating | Baseline | |

| -OCH₂CH₃ (Ethoxy) | Electron-Donating | Higher than Methyl | |

| -Br (Bromo) | Electron-Withdrawing | Higher than Methyl | |

| -CN (Cyano) | Strongly Electron-Withdrawing | Higher than Methyl |

Solvatochromic Behavior and Photoluminescence Properties

Solvatochromism is the phenomenon where a substance changes color in response to the polarity of the solvent. This effect provides insight into the electronic structure and charge distribution of a molecule in its ground and excited states. For chalcone derivatives, absorption spectra often show a bathochromic (red) shift in polar solvents. This shift occurs because the excited state is typically more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules.

In the case of this compound, the weakly electron-donating nature of its methyl groups leads to smaller solvatochromic shifts compared to analogues with more potent substituents like ethoxy or chloro groups. Studies on related chalcones show that extending the central conjugated system or adding stronger electron-donating groups (like -OH) can significantly amplify these shifts in both absorption and fluorescence spectra, indicating a more substantial increase in the excited state's dipole moment. rsc.org

The photoluminescence properties of chalcones are linked to their potential for intramolecular charge transfer. Upon excitation, these molecules can form a locally excited (LE) state, which can then relax into a more polarized intramolecular charge transfer (ICT) state, especially in polar environments. The emission from these LE and ICT states can be observed in their fluorescence spectra. nih.govresearchgate.net The fluorescence emissions from the LE state are typically intensified in nonpolar solvents, while ICT emission becomes more prominent in polar solvents. nih.govresearchgate.net

Charge Transfer Phenomena in Excited States

Intramolecular charge transfer (ICT) is a fundamental process governing the NLO properties of many organic molecules, including chalcones. nih.govresearchgate.net This process involves the redistribution of electron density from an electron-donor part of the molecule to an electron-acceptor part through a π-conjugated bridge upon photoexcitation. researchgate.net

In chalcone derivatives, the efficiency of ICT depends on the strength of the electron push-pull system. nih.gov The process can be divided into two key temporal domains:

Ultrafast ICT : Occurring on a femtosecond timescale, this rapid charge transfer is a significant factor in enhancing the two-photon absorption (TPA) cross-section of the molecule. nih.govresearchgate.net

Long-lived Charge Transfer State (CTS) : Formed on a picosecond timescale, this state is essentially the relaxed, stabilized ICT state. The properties of this CTS, which can be visualized using transient absorption spectroscopy, are crucial for determining the excited-state absorption (ESA) characteristics of the material. nih.govresearchgate.net

Biological Activity and Pharmacological Potential of 1e,4e 1,5 Di P Tolylpenta 1,4 Dien 3 One and Its Derivatives

Anticancer and Cytotoxic Activities

The antiproliferative effects of (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one and related compounds have been evaluated against various cancer cell lines, revealing their potential as scaffolds for novel anticancer agents.

This compound has demonstrated cytotoxic effects against human cancer cells. In vitro studies have shown a dose-dependent decrease in cell viability. For instance, in tests against HeLa (cervical cancer) cells, the compound exhibited an IC50 value of approximately 30 µM.

Derivatives of the core penta-1,4-dien-3-one structure, designed as curcumin (B1669340) mimics, have also shown significant cytotoxicity. nih.gov A broad range of these compounds, specifically 1,5-diheteroarylpenta-1,4-dien-3-ones, displayed markedly improved ability to inhibit the growth of prostate and cervical cancer cell lines when compared to curcumin. nih.gov

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value |

|---|

This table is interactive. Click on the headers to sort the data.

The anticancer activity of this compound is believed to stem from its ability to induce apoptosis, or programmed cell death, in cancer cells. Preliminary research suggests that the mechanism involves the activation of caspase pathways, which are crucial executors of apoptosis, and the modulation of cell cycle progression.

Antioxidant Mechanisms and Free Radical Scavenging Activity (e.g., DPPH Assay)

Antioxidant properties are a key feature of this compound. Its ability to neutralize free radicals contributes to its potential in mitigating diseases linked to oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this activity. nih.govmdpi.com In this assay, the compound's ability to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, indicating its free radical scavenging capacity. nih.govnih.gov

This compound has shown strong antioxidant activity in the DPPH assay, with a reported IC50 value of 25 µM. This activity is attributed to the compound's chemical structure, which allows it to effectively scavenge free radicals and reduce oxidative stress.

Table 2: DPPH Radical Scavenging Activity

| Compound | IC50 Value |

|---|

This table is interactive. Click on the headers to sort the data.

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators (e.g., TNF-alpha, IL-6)

The compound and its derivatives have demonstrated potential anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators in the inflammatory response. thermofisher.commdpi.com They are involved in a complex signaling cascade that, when dysregulated, contributes to various inflammatory diseases. thermofisher.comnih.gov The ability of this class of compounds to modulate these pathways suggests their potential application in treating inflammatory conditions.

TNF-α is a primary modulator of inflammation that can activate signaling pathways like NF-κB, leading to the production of other inflammatory cytokines, including IL-6. mdpi.commdpi.com IL-6 itself has multiple functions, including the stimulation of acute phase proteins and the modulation of immune cell activation. mdpi.com Inhibition of these key mediators is a therapeutic strategy for many immune-mediated inflammatory diseases. nih.gov

Antiviral Efficacy against Plant Viruses (e.g., Tobacco Mosaic Virus, Cucumber Mosaic Virus)

Derivatives of the 1,4-pentadien-3-one (B1670793) structure have been identified as potent inhibitors of plant viruses. nih.govnih.gov Research has focused on developing these compounds as potential antiviral agents for agricultural applications. A series of novel 1,4-pentadien-3-one derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety were synthesized and tested for their activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.govnih.gov

The results indicated that many of these compounds exhibited remarkable antiviral activities. nih.gov For example, several derivatives showed excellent protection activity against TMV, with EC50 values significantly better than the commercial antiviral agent ribavirin. nih.govnih.gov Specifically, compounds designated as 4h and 4q had EC50 values of 105.01 µg/mL and 129.87 µg/mL, respectively, against TMV, compared to 457.25 µg/mL for ribavirin. nih.govnih.gov

Table 3: Antiviral Activity of 1,4-Pentadien-3-one Derivatives against TMV (Protection Activity)

| Compound | EC50 (µg/mL) |

|---|---|

| Derivative 4h | 105.01 nih.govnih.gov |

| Derivative 4q | 129.87 nih.govnih.gov |

| Derivative 4k | 135.38 nih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For the 1,5-diaryl-1,4-pentadien-3-one scaffold, SAR studies have provided valuable insights for enhancing anticancer and antiviral effects.

In the context of anticancer activity, research on 1,5-diheteroarylpenta-1,4-dien-3-ones identified that the nature of the terminal aromatic rings is critical for cytotoxicity. nih.gov Rings such as 1-alkyl-1H-imidazol-2-yl, ortho-pyridyl, and thiazol-2-yl were found to be optimal for potent in vitro activity against prostate and cervical cancer cells. nih.gov The introduction of a trifluoromethyl group to a thiazole (B1198619) ring resulted in a lead compound with both good in vitro potency and favorable in vivo pharmacokinetic profiles. nih.gov

For antiviral activity against TMV, preliminary SAR studies on 1,4-pentadien-3-one derivatives containing a 1,3,4-thiadiazole moiety indicated that the presence of small electron-withdrawing groups on the terminal aromatic ring was favorable for activity. nih.govnih.gov These findings suggest that the 1,4-pentadien-3-one framework is a promising lead structure that can be chemically modified to discover new and more effective antiviral agents. nih.gov

Table of Compound Names

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | 1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one; Bis(4-methylstyryl) ketone |

| Curcumin | (1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione |

| Ribavirin | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |

| 2,2-diphenyl-1-picrylhydrazyl | DPPH |

| Tumor Necrosis Factor-alpha | TNF-α |

| Interleukin-6 | IL-6 |

| Tobacco Mosaic Virus | TMV |

Comparative Analysis of Biological Activities with Symmetric and Asymmetric Analogs

The structural symmetry of 1,5-diaryl-1,4-dien-3-one analogs plays a critical role in their biological efficacy. While symmetric derivatives, such as this compound, feature identical aromatic rings, asymmetric analogs incorporate different terminal aromatic or heteroaromatic rings. Research suggests that this asymmetry can lead to more desirable biological profiles compared to their symmetric counterparts. nih.gov

A notable study focused on the antiproliferative activity of asymmetric 1,5-diheteroarylpenta-1,4-dien-3-ones in human prostate cancer cell lines. nih.gov The findings revealed that these asymmetric compounds exhibit significantly greater potency than their previously reported symmetric versions. nih.gov For instance, an asymmetric dienone featuring both a pyridine-2-yl and a 1-isopropyl-1H-benzo[d]imidazole-2-yl moiety was found to be 219 to 636 times more potent than curcumin in three different prostate cancer cell models. nih.gov In contrast, the symmetric counterparts, (1E,4E)-1,5-di(pyridin-2-yl)penta-1,4-dien-3-one and (1E,4E)-1,5-bis(1-isopropyl-1H-benzo[d]imidazol-2-yl)penta-1,4-dien-3-one, were only 15-60 and 30-111 times more potent than curcumin, respectively. nih.gov

This enhancement in activity suggests that the combination of different terminal heteroaromatic rings can optimize the therapeutic potential of the 1,5-diaryl-1,4-dien-3-one scaffold. nih.gov The data indicates that designing asymmetric molecules is a promising strategy for developing highly potent agents, particularly in the context of anticancer research. nih.govnih.gov All thirty-four asymmetric dienones synthesized in the study showed substantially greater potency against three human prostate cancer cell lines than curcumin, highlighting the superiority of the asymmetric scaffold for inhibiting prostate cancer cell proliferation. nih.gov

| Compound Type | Example Compound Moiety | Potency vs. Curcumin (Prostate Cancer Cell Lines) | Reference |

|---|---|---|---|

| Asymmetric | Pyridine-2-yl and 1-isopropyl-1H-benzo[d]imidazole-2-yl | 219-636 times more potent | nih.gov |

| Symmetric | Di(pyridin-2-yl) | 15-60 times more potent | nih.gov |

| Symmetric | Bis(1-isopropyl-1H-benzo[d]imidazol-2-yl) | 30-111 times more potent | nih.gov |

Other Pharmacological Potentials: Antifungal, Antibacterial, Antileishmanial, Antimalarial, Analgesic, Anti-diabetic, etc.

Derivatives of the (1E,4E)-1,5-diaryl-1,4-dien-3-one scaffold have been investigated for a wide array of pharmacological activities beyond their well-known anticancer and anti-inflammatory properties.

Antifungal Activity

The 1,4-pentadiene-3-one structure is a precursor for the biosynthesis of natural flavonoids and its derivatives have demonstrated significant agricultural activities, including antifungal effects. nih.gov A study involving the synthesis of novel 1,4-pentadiene-3-one derivatives containing a quinazolinone moiety revealed potent antifungal activity against several important plant fungi. nih.govresearchgate.net One derivative, designated W12, showed a 100% inhibition rate against Sclerotinia sclerotiorum, Phomopsis sp., and Rhizoctonia solani at a concentration of 100 μg/mL, which was superior to the commercial fungicide azoxystrobin. nih.gov The EC₅₀ values for W12 against these pathogens ranged from 0.70 to 14.04 μg/mL, indicating broad-spectrum antifungal activity. nih.gov Further investigation showed that W12 caused abnormal collapse and shriveling of the fungal hyphae, thereby inhibiting mycelium growth. researchgate.net

| Fungus | Inhibition Rate (at 100 μg/mL) | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Sclerotinia sclerotiorum | 100% | 0.70 | nih.govresearchgate.net |

| Phomopsis sp. | 100% | 3.84 | nih.govresearchgate.net |

| Rhizoctonia solani | 100% | N/A | nih.gov |

| Phytophthora capsici | 91.1% | N/A | nih.gov |

Antibacterial Activity

The introduction of triazine scaffolds into 1,4-pentadien-3-one derivatives has yielded compounds with notable antibacterial properties. peerj.com These novel compounds were tested against several plant pathogenic bacteria, including Xanthomonas axonopodis pv. citri (Xac), Xanthomonas oryzae pv. oryzae (Xoo), and Ralstonia solanacearum (R.s). peerj.com Several of the synthesized compounds demonstrated significant antibacterial activity, with some showing efficacy superior to the commercial bactericide bismerthiazol (B1226852) (BT) against R.s. peerj.com For example, compounds 4n and 4p displayed excellent bactericidal effects against Xoo, with inhibition rates of 60.5% and 56.5%, respectively, at a concentration of 100 µg/mL. peerj.com

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new treatments are urgently needed. nih.gov While direct studies on this compound are limited, research into related structures offers promise. For example, 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives have been synthesized and evaluated for their in vitro activity against Leishmania amazonensis. nih.gov One compound, (±)-ethyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, was found to be active against the amastigote form of the parasite with an IC₅₀ value of 10.6 μM. nih.gov Another compound, Thymoquinone, the active ingredient from Nigella sativa, also showed antileishmanial activity against Leishmania major promastigotes and amastigotes with EC₅₀ values of 2.62 µM and 17.52 µM, respectively. nih.gov

Antimalarial Activity

The emergence of drug-resistant malaria strains necessitates the discovery of new antimalarial agents. nih.gov Derivatives of structures analogous to diarylpentanoids have shown potential in this area. A series of 3,5-diarylidenetetrahydro-2H-pyran-4(3H)-ones (DATPs) were screened for antiplasmodial activity against various strains of Plasmodium falciparum. malariaworld.org Compound 19 was the most potent against the artemisinin-resistant Pf MRA-1240 strain (IC₅₀ 1.07 µM), while compound 21 was most effective against the chloroquine-sensitive Pf 3D7 (IC₅₀ 1.72 µM) and chloroquine-resistant Pf INDO (IC₅₀ 1.44 µM) strains. malariaworld.org These compounds were found to be non-toxic to mice at a dose of 300 mg/kg and demonstrated rapid killing of the parasite. malariaworld.org

Analgesic Activity

Synthetic analogs of curcumin, which share the diarylpentanoid skeleton, have been evaluated for their pain-relieving effects. mdpi.com One such derivative, 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD), demonstrated significant peripheral and central antinociceptive activities in animal models. mdpi.com It effectively reduced the writhing response induced by acetic acid, with a calculated mean ED₅₀ of 0.28 mg/kg. mdpi.com Similarly, a study on two other 1,5-diaryl-1,4-pentadien-3-one derivatives, A2K2A17 and A11K3A11, confirmed their analgesic potential by showing a significant decrease in acetic acid-induced writhing in mice. nih.gov

| Compound | Test Model | Key Finding | Reference |

|---|---|---|---|

| DHHPD | Acetic Acid-Induced Writhing | Reduced writhing by up to 97.3%; ED₅₀ = 0.28 mg/kg | mdpi.com |

| A2K2A17 | Acetic Acid-Induced Writhing | Significantly decreased writhes (1-30 mg/kg) | nih.gov |

| A11K3A11 | Acetic Acid-Induced Writhing | Significantly decreased writhes (1-10 mg/kg) | nih.gov |

Anti-diabetic Activity

The potential of polyphenolic compounds in managing diabetes is an area of growing interest. frontiersin.org The inhibition of digestive enzymes like α-amylase and α-glucosidase is a key strategy for controlling postprandial hyperglycemia. nih.govmdpi.com While specific studies on this compound are not prevalent, related compounds have shown promise. For instance, novel 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues have been shown to exhibit considerable inhibitory activity against both α-amylase and α-glucosidase. nih.gov One compound from this class demonstrated more potent inhibition than the standard drug Acarbose. nih.gov This suggests that synthetic derivatives incorporating different heterocyclic systems into a core structure can be a fruitful avenue for developing new anti-diabetic agents. nih.govnih.gov

Supramolecular Chemistry and Self Assembled Architectures Involving Dienone Systems

Design and Synthesis of Dienone-Based Macrocycles and Supramolecular Building Blocks

The rational design of macrocycles and other supramolecular building blocks derived from dienone systems is a cornerstone of creating functional materials. The synthesis of these structures often leverages the reactivity of the dienone core, allowing for the introduction of various functional groups and the construction of larger, cyclic architectures. A common strategy involves the Claisen-Schmidt condensation reaction between an appropriate diarylideneketone precursor and a suitable aldehyde to yield the desired dienone. For instance, (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one can be synthesized by the condensation of p-tolualdehyde and acetone (B3395972). nih.gov

While the synthesis of simple acyclic dienones is well-established, the construction of more complex macrocyclic derivatives requires sophisticated synthetic strategies. These may include multicomponent reactions and macrocyclization under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For example, dienone derivatives incorporating recognition motifs like crown ethers have been synthesized to create macrocyclic hosts with specific binding capabilities. The general approach often involves preparing a linear precursor containing the dienone unit and reactive termini that can be subsequently cyclized.

The design principles for these supramolecular building blocks often focus on preorganization, where the dienone scaffold provides a rigid framework that orients binding sites in a specific geometry, reducing the entropic penalty upon guest binding. The modular nature of the synthesis allows for the fine-tuning of the electronic and steric properties of the resulting macrocycles by varying the substituents on the aryl rings of the dienone core.

Host-Guest Interactions and Molecular Recognition Phenomena

Macrocyclic compounds based on dienone frameworks can act as hosts, capable of selectively binding to guest molecules and ions through a variety of non-covalent interactions. This molecular recognition is a fundamental process in supramolecular chemistry, with applications ranging from sensing to catalysis. The cavity of a dienone-based macrocycle can provide a unique microenvironment for guest binding, driven by forces such as hydrogen bonding, π-stacking, and electrostatic interactions.

An exemplary case of host-guest chemistry involving a dienone derivative is the interaction of a bis(aza-18-crown-6)-containing 2,5-dibenzylidenecyclopentanone (B1588407) with metal ions and diammonium cations. In this system, the azacrown ether moieties serve as the primary binding sites for cations. The formation of a complex with guests like Ca²⁺ and 1,12-dodecanediammonium ions has been demonstrated, showcasing the ability of these macrocycles to recognize and bind specific species. The binding process often induces conformational changes in the host, which can be transduced into a detectable signal, such as a change in fluorescence.

Formation of Supramolecular Assemblies: Pseudorotaxanes and Inclusion Complexes

The ability of dienone-based macrocycles to act as hosts extends to the formation of more complex supramolecular assemblies, such as pseudorotaxanes and inclusion complexes. A pseudorotaxane is a supramolecular complex in which a linear "guest" molecule threads through a cyclic "host" molecule without a covalent bond. Inclusion complexes involve the encapsulation of a guest molecule within the cavity of a host.

While direct evidence for the formation of pseudorotaxanes and inclusion complexes with macrocycles derived specifically from this compound is not extensively documented in the literature, related systems demonstrate this capability. For instance, the complex formed between a bis(aza-18-crown-6)-containing dienone and a dipyridylethylene derivative adopts a pseudocyclic structure, where the linear guest is threaded through the macrocyclic host. This assembly is stabilized by interactions between the ammonium (B1175870) groups of the guest and the azacrown ether units of the host.

The formation of such assemblies is governed by the complementarity in size, shape, and chemical properties between the host and the guest. The study of these intricate structures provides insights into the principles of molecular recognition and self-assembly, paving the way for the design of molecular machines and other functional nanosystems.

Role of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking) in Supramolecular Systems

Non-covalent interactions are the driving forces behind the formation and stability of supramolecular assemblies involving dienone systems. The crystal structure of this compound reveals the significant role of these weak interactions. nih.gov

Hydrogen Bonding: Intramolecular hydrogen bonds are observed in the solid state of this compound, contributing to the stabilization of its conformation. nih.gov In more complex dienone-based macrocycles, intermolecular hydrogen bonds play a crucial role in host-guest recognition and the formation of larger self-assembled structures.

π-Stacking and C-H···π Interactions: The extended π-system of the dienone and the p-tolyl groups are predisposed to engage in π-stacking interactions. In the crystal packing of this compound, multiple π-π and C-H···π interactions are present, with perpendicular distances between the centroids of the aromatic rings indicating significant stacking. nih.gov These interactions are vital for the organization of the molecules in the solid state and are also expected to play a key role in the association of these molecules in solution, particularly in the context of host-guest complexation.

| Interaction Type | Description | Significance in Dienone Systems |

| Intramolecular Hydrogen Bonds | Hydrogen bonds formed within a single molecule. | Stabilize the conformation of the dienone backbone. nih.gov |

| Intermolecular Hydrogen Bonds | Hydrogen bonds formed between different molecules. | Crucial for host-guest recognition and self-assembly. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Significant in the crystal packing and solution-phase aggregation of dienone derivatives. nih.gov |

| C-H···π Interactions | A type of weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor. | Contribute to the overall stability of the crystal structure and supramolecular assemblies. nih.gov |

Applications in Fluorescent Sensing of Ions and Biomolecules

The inherent fluorescence of some dienone derivatives, coupled with their ability to engage in specific host-guest interactions, makes them promising candidates for the development of fluorescent sensors. A fluorescent sensor is a molecule that exhibits a change in its fluorescence properties upon binding to a specific analyte, such as an ion or a biomolecule.

A notable example is a fluorescent sensor based on a bis(aza-18-crown-6)-containing dienone derivative. This compound displays "off-on" fluorescence switching in the presence of specific metal ions and diammonium ions. In its free state, the sensor's fluorescence is quenched. Upon complexation with a target analyte like Ca²⁺ or a diammonium ion, the quenching mechanism is disrupted, leading to a significant enhancement of the fluorescence intensity. This change in fluorescence provides a direct and sensitive method for detecting the presence of the analyte.

The sensing mechanism in such systems is often based on processes like photoinduced electron transfer (PET) or internal charge transfer (ICT). The binding of the analyte to the receptor part of the sensor (e.g., the crown ether) modulates the electronic properties of the fluorophore (the dienone core), thereby affecting the fluorescence output.

While the application of this compound itself as a fluorescent sensor is not widely reported, the successful development of sensors from its derivatives highlights the potential of this class of compounds in the field of chemical and biological sensing. The ability to tune the recognition properties and the fluorescence response through synthetic modification makes dienone-based systems a versatile platform for the design of novel sensors for a wide range of analytes.

Catalytic Applications and Coordination Chemistry Involving Dienones

Application as a Ligand in Transition Metal Catalysis (e.g., Palladium Complexes)

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one is an analogue of the well-known ligand dibenzylideneacetone (B150790) (dba). Palladium(0) complexes of dba, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are widely used as precatalysts in a multitude of cross-coupling reactions. These dienone ligands are considered "non-innocent" as their electronic properties significantly influence the activity and stability of the catalyst.

Conversely, dienone ligands bearing electron-withdrawing groups, such as trifluoromethyl, form more stable palladium complexes. york.ac.uk This increased stability can lead to lower catalytic activity but may enhance the longevity of the catalyst by preventing the agglomeration of palladium into inactive nanoparticles. york.ac.uknih.gov Therefore, a delicate balance exists between catalyst activity and stability, which can be fine-tuned by the choice of substituents on the dienone ligand. The p-tolyl groups in this compound position it as a ligand that promotes high catalytic activity.

The primary application of such palladium complexes is in cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. york.ac.ukrsc.org In these catalytic cycles, the dienone ligand acts as a placeholder, stabilizing the palladium(0) state before it is displaced by a more strongly coordinating ligand (e.g., a phosphine) or the substrate to initiate the oxidative addition step. researchgate.net

Table 1: Effect of Substituents on Dibenzylideneacetone (dba) Ligands in Palladium Catalysis

| Substituent on Phenyl Ring | Electronic Effect | Pd(0)-dba Interaction | Catalytic Activity | Catalyst Stability |

| -OCH₃ (Electron-Donating) | Increases electron density | Destabilized | Increased | Decreased |

| -CH₃ (Electron-Donating) | Increases electron density | Destabilized | Increased | Decreased |

| -H (Neutral) | Baseline | Baseline | Baseline | Baseline |

| -F (Electron-Withdrawing) | Decreases electron density | Stabilized | Decreased | Increased |

| -CF₃ (Electron-Withdrawing) | Decreases electron density | Stabilized | Decreased | Increased |

| Data derived from studies on substituted dba ligands. york.ac.uknih.gov |

Role in Asymmetric Synthesis as a Chiral Auxiliary or Precursor for Catalysts (e.g., Henry Reaction)

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. As such, it cannot function directly as a chiral auxiliary to induce enantioselectivity in a reaction.

In the context of asymmetric catalysis, a dienone like this would typically be used to prepare a precatalyst, such as a Pd(0) complex. This complex would then be combined with a separate chiral ligand (e.g., a chiral phosphine) to generate the active asymmetric catalyst in situ. The stereochemical outcome of the reaction would be dictated entirely by the chiral ligand, not the achiral dienone.

The Henry reaction (nitroaldol reaction) is a carbon-carbon bond-forming reaction that, in its asymmetric variant, relies on chiral catalysts to control the stereochemistry of the product. ethz.chresearchgate.net These catalysts are often complexes of metals like copper or zinc with chiral nitrogen- or oxygen-containing ligands. researchgate.netacs.org A review of the scientific literature does not show evidence of this compound being employed as a precursor for catalysts specifically for the asymmetric Henry reaction or being modified to act as a chiral ligand for this purpose.

Mechanism of Catalytic Action and Stereochemical Control

The mechanism of catalytic action for palladium complexes featuring this compound is analogous to that of other Pd(0)-dba complexes. These complexes serve as stable sources of palladium(0), which is essential for initiating catalytic cycles in cross-coupling reactions.

The catalytic cycle typically begins with the displacement of the dienone ligand by a stronger donor ligand (L), often a phosphine (B1218219), to form a more reactive L-Pd(0) species. The electron-donating p-tolyl groups on the dienone facilitate this step by weakening the Pd-dienone bond. nih.gov This L-Pd(0) complex then undergoes oxidative addition with a substrate (e.g., an aryl halide, Ar-X), forming a Pd(II) intermediate (L-Pd(II)(Ar)(X)). This is often the rate-determining step of the cycle. libretexts.org Subsequent steps involve transmetalation (in the case of Suzuki coupling) or other insertions, followed by reductive elimination to form the desired product and regenerate the Pd(0) catalyst. libretexts.orgharvard.edu

The key mechanistic role of the this compound ligand is to provide a stable, yet sufficiently labile, coordination sphere for the Pd(0) center, allowing for the controlled release of the highly reactive L-Pd(0) catalyst into the reaction mixture. york.ac.uknih.gov

Stereochemical control is not a function of the this compound ligand itself, as it is achiral. In catalytic reactions where stereochemistry is a factor, control is exerted by other chiral components of the system, such as chiral phosphine ligands. These chiral ligands create an asymmetric environment around the palladium center, which influences the binding of prochiral substrates and the subsequent bond-forming steps, thereby dictating the stereochemistry of the final product.

Advanced Materials Science and Emerging Applications of 1e,4e 1,5 Di P Tolylpenta 1,4 Dien 3 One

Development of Functional Materials for Optical and Electronic Devices

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, with its characteristic α,β-unsaturated ketone structure, presents a compelling case for the development of advanced functional materials. Its molecular framework, featuring two p-tolyl groups, contributes to a conjugated system with significant potential for optical and electronic applications.

The core structure of this compound is a key determinant of its material properties. The compound has a molecular formula of C₁₉H₁₈O and a molecular weight of approximately 262.35 g/mol . The presence of the conjugated dienone system, along with the two p-tolyl groups, results in a planar geometry that facilitates π-π stacking interactions. These structural characteristics are crucial for its observed UV-Vis absorption and its solubility in various organic solvents, which are important factors in material processing and device fabrication.